molecular formula C8H8KN3O3S2 B12676071 Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate CAS No. 94349-57-2

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate

Cat. No.: B12676071
CAS No.: 94349-57-2
M. Wt: 297.4 g/mol
InChI Key: BTQPEECHFUDJPL-VRTOBVRTSA-M
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Description

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is a potassium salt derivative of a benzothiazole scaffold functionalized with a hydrazono group at position 2, a methyl group at position 3, and a sulphonate group at position 3. This compound is structurally characterized by its fused bicyclic benzothiazole core, which confers stability and reactivity due to the electron-withdrawing sulphonate group and the nucleophilic hydrazono moiety.

Properties

CAS No.

94349-57-2

Molecular Formula

C8H8KN3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonate

InChI

InChI=1S/C8H9N3O3S2.K/c1-11-6-4-5(16(12,13)14)2-3-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+;

InChI Key

BTQPEECHFUDJPL-VRTOBVRTSA-M

Isomeric SMILES

CN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])S/C1=N/N.[K+]

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)[O-])SC1=NN.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazono group. Finally, the sulphonation of the compound is achieved using potassium sulfite under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Comparison with Potassium 2-Thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate

A structurally analogous compound, Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate (CAS: 100758-46-1), shares the sulphonate group and bicyclic heterocyclic core but differs in two key aspects:

  • Core Structure : The benzimidazole ring (two nitrogen atoms) replaces the benzothiazole (one sulfur, one nitrogen), altering electronic properties and hydrogen-bonding capacity.
  • Functional Group: A thioxo (C=S) group at position 2 replaces the hydrazono (C=N–NH2) group, reducing nucleophilicity but enhancing metal-binding affinity due to sulfur’s soft Lewis basicity .
Property Target Compound Potassium 2-Thioxo-benzimidazole-5-sulphonate
Core Heterocycle Benzothiazole Benzimidazole
Position 2 Functional Group Hydrazono (C=N–NH2) Thioxo (C=S)
Solubility (Predicted) High (due to sulphonate) Moderate to High
Potential Applications Chelation, Sensors Chelation, Catalysis

Comparison with Thiazole Derivatives in Pharmacopeial Literature

Complex thiazole derivatives, such as those reported in Pharmacopeial Forum (2017), include ureido- and carbamate-functionalized thiazoles (e.g., Thiazol-5-ylmethyl carbamates). These compounds differ significantly:

  • Functional Complexity : They feature extended peptide-like backbones and multiple substituents (e.g., hydroperoxy, isopropyl), suggesting use as protease inhibitors or antibiotics .
  • Sulphonate Absence : Unlike the target compound, these lack sulphonate groups, reducing water solubility but enhancing lipophilicity for membrane penetration.

Electrochemical Sensor Context

The target compound’s hydrazono group may similarly interact with nitroaromatic analytes, though this remains speculative without direct experimental data.

Key Research Findings and Gaps

  • Data Limitations: No dissolution or pharmacokinetic data comparable to diclofenac potassium (e.g., dissolution profiles in Journal of Pharmaceutical Research International (2020)) are available for the target compound .
  • Synthetic Challenges: The sulphonate group improves solubility but complicates purification compared to non-ionic thiazole derivatives.

Biological Activity

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate (CAS Number: 65540-57-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈KN₃O₃S. Its structure features a benzothiazole core, which is known for various biological activities, particularly in the realm of anti-cancer and anti-inflammatory properties.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anticancer Properties :
    This compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Anti-inflammatory Effects :
    The compound has shown potential in reducing inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Hydrazone Linkage : The hydrazone functional group is crucial for its biological activity, enhancing interactions with biological targets.
  • Benzothiazole Core : Substituents on the benzothiazole ring can modulate potency and selectivity against specific targets.

Case Studies

  • Cytotoxicity Assessment :
    A study involving human cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    In a comparative study against common pathogens (E. coli, S. aureus), the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cytotoxicity (IC50)15 µM against MDA-MB-231 cancer cells
MIC against E. coli32 µg/mL

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